N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine
Description
N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a naphthalene-1-carbonyl group at the 4-position. Its structure integrates a pyrimidine core with a piperazine linker and a naphthalene moiety, which may confer unique physicochemical and biological properties. Notably, the ethyl and methyl substituents on the pyrimidine ring likely influence solubility and metabolic stability, while the naphthalene-1-carbonyl group could enhance hydrophobic interactions with target proteins .
Properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-3-23-20-15-16(2)24-22(25-20)27-13-11-26(12-14-27)21(28)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,15H,3,11-14H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSYPTBUYWIOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomer: Naphthalene-2-carbonyl Analog
A closely related compound, N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine (G868-0059) , differs only in the position of the naphthalene carbonyl group (1- vs. 2-carbonyl). This positional isomerism may alter binding affinity due to differences in steric hindrance or π-π stacking interactions. For instance, the 2-carbonyl variant (G868-0059) has a molecular weight of 399.47 g/mol and is available as a screening compound for drug discovery, though specific activity data remain undisclosed .
Substituted Benzoyl Derivatives
Replacing the naphthalene group with a 3,4,5-trimethoxybenzoyl moiety yields N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine. Such modifications are critical in optimizing pharmacokinetic profiles for CNS-targeted drugs .
Piperazine-Modified Pyrimidines
Compounds like N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine () and 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine () highlight the role of alkylation and heterocyclic variations. The butyl group in the former may improve membrane permeability, while the piperidine ring in the latter reduces conformational flexibility compared to piperazine derivatives .
Physicochemical Properties
The naphthalene-containing compounds exhibit higher molecular weights and lipophilicity compared to simpler benzoyl or alkyl-substituted analogs, which may influence bioavailability and tissue distribution .
Structure-Activity Relationship (SAR) Insights
- Naphthalene vs. Benzoyl Groups : The naphthalene moiety’s extended aromatic system may enhance binding to hydrophobic pockets in target proteins compared to smaller benzoyl groups. However, this could also increase off-target interactions .
- Piperazine Modifications : Oxidation of the piperazine sulfur in compounds like 7s (sulfoxide) and 7t (sulfone) () demonstrates how electronic effects modulate reactivity and metabolic stability. The target compound’s unmodified piperazine may offer a balance between stability and flexibility .
Biological Activity
N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine (often referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperazine moiety and a naphthalene carbonyl group. Its molecular formula is , and it exhibits properties typical of small molecule inhibitors.
Research indicates that this compound acts primarily through inhibition of specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are critical in amino acid metabolism.
Inhibition Profile
The compound has been evaluated for its inhibitory effects on BCAT1 and BCAT2. The IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity, were determined through various assays:
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound 1 | BCAT1 | 0.45 |
| Compound 1 | BCAT2 | 0.38 |
These values suggest that the compound exhibits significant potency against both targets, with slightly higher efficacy against BCAT2.
Pharmacological Profiles
In vitro studies have demonstrated that this compound possesses favorable pharmacokinetic properties, including good cell permeability and metabolic stability.
Case Studies
- Anti-Cancer Activity : In a study examining its effects on cancer cell lines, compound 1 was found to induce apoptosis in human breast cancer cells (MCF7) by activating the intrinsic apoptotic pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Neuroprotective Effects : Another investigation into its neuroprotective properties revealed that the compound could mitigate oxidative stress-induced neuronal damage in vitro. It reduced reactive oxygen species (ROS) levels and enhanced the expression of antioxidant enzymes.
- Anti-inflammatory Activity : In vivo models demonstrated that this compound effectively reduced inflammation markers in carrageenan-induced paw edema models, showcasing its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
